![molecular formula C10H11FOS B1283539 4-[(4-Fluorophenyl)thio]butan-2-one CAS No. 142038-16-2](/img/structure/B1283539.png)

4-[(4-Fluorophenyl)thio]butan-2-one

説明

The compound 4-[(4-Fluorophenyl)thio]butan-2-one is a fluorinated organic molecule that has been studied in various contexts. It is structurally related to several other compounds that have been synthesized and characterized for their potential applications in different fields, including medical cosmetology, drug discovery, and material science.

Synthesis Analysis

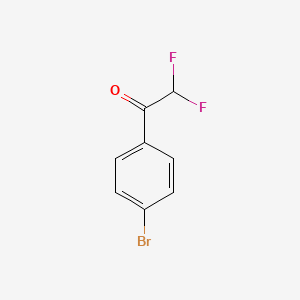

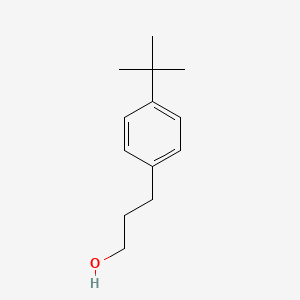

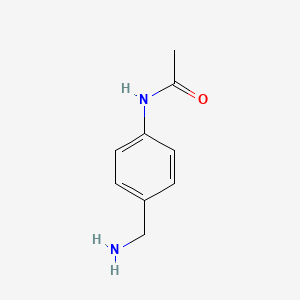

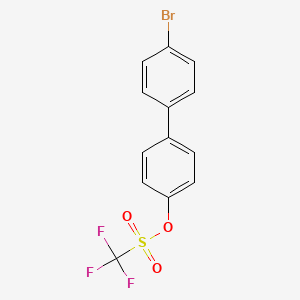

The synthesis of fluorinated compounds, such as those related to 4-[(4-Fluorophenyl)thio]butan-2-one, involves the use of fluorinating agents. One such agent is 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, which has been found to have high thermal stability and resistance to aqueous hydrolysis, making it a superior deoxofluorinating agent for various substrates . The synthesis of other related compounds involves different chemical reactions, such as the reaction of 1-bromo-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one with 1-(2-fluorophenyl)thiourea, leading to compounds with potential antitumor activity .

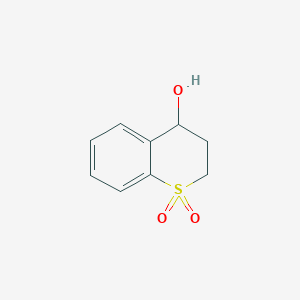

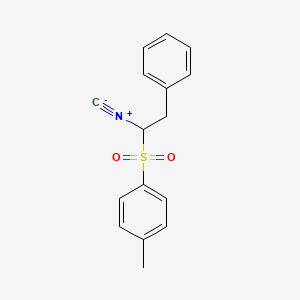

Molecular Structure Analysis

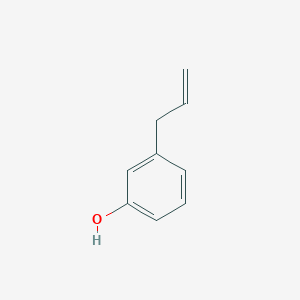

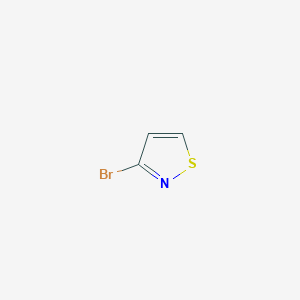

The molecular structure of compounds related to 4-[(4-Fluorophenyl)thio]butan-2-one has been determined using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of a compound synthesized from a reaction involving a fluorophenyl moiety was determined, revealing an orthorhombic system with specific space group parameters . Another study reported the crystal structure of a thiophene derivative with a 4-fluorophenyl group, which is of interest due to the wide range of biological activities exhibited by substituted thiophenes .

Chemical Reactions Analysis

The reactivity of fluorinated compounds is diverse. For instance, the fluorinating agent mentioned earlier can convert various functional groups to fluorinated analogs, such as converting alcohols to fluorides and carboxylic groups to trifluoromethyl groups . Another example is the ozonolysis of copolymers containing 4-fluorophenyl butadiene units, which leads to telechelic oligomers with 4-fluorophenyl ketone end groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-[(4-Fluorophenyl)thio]butan-2-one and related compounds are influenced by their molecular structures. For instance, the presence of fluorine atoms can significantly affect the mesomorphic properties of fluoro-substituted analogues of certain biphenyls, as well as their dielectric properties . In the context of medical cosmetology, 4-(phenylsulfanyl)butan-2-one has been shown to inhibit melanin synthesis and melanosome maturation, demonstrating low cytotoxicity and strong inhibitory effects on melanin production compared to other agents .

科学的研究の応用

1. Crystal Structure and Applications in Material Science and Pharmaceuticals

The synthesis and crystal structure of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, a compound structurally related to 4-[(4-Fluorophenyl)thio]butan-2-one, has been studied due to its potential applications in material science and pharmaceuticals. This class of compounds, involving substituted thiophenes, shows a wide range of biological activities and uses in areas such as thin-film transistors, organic field-effect transistors, and solar cells (Nagaraju et al., 2018).

2. Inhibition of Melanin Synthesis and Cosmetological Applications

4-(Phenylsulfanyl)butan-2-one, a compound similar to 4-[(4-Fluorophenyl)thio]butan-2-one, has demonstrated effectiveness in inhibiting melanin synthesis and maturation. This is significant in medical cosmetology for its skin whitening properties. The compound has been found to inhibit tyrosinase activity, a critical enzyme in melanin production, and showed lower cytotoxicity than other agents in this domain (Wu et al., 2015).

3. Anticancer Activity

New analogs of SYA013, including 4-(4-(4-chlorophenyl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)butan-1-one, have been found to have anticancer activities. These compounds demonstrate selective toxicity towards cancer cells, including various solid tumor cell lines, suggesting their potential utility in cancer treatment (Asong et al., 2019).

4. Neuroprotective Effects

4-(Phenylsulfanyl)butan-2-one has been investigated for its neuroprotective effects, particularly in models involving optic nerve crush. This compound demonstrated the ability to protect retinal ganglion cells and preserve visual function, making it a potential candidate for treating neurodegenerative diseases related to optic nerve damage (Chien et al., 2016).

特性

IUPAC Name |

4-(4-fluorophenyl)sulfanylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FOS/c1-8(12)6-7-13-10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEQFWIFNCWDBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCSC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00566651 | |

| Record name | 4-[(4-Fluorophenyl)sulfanyl]butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Fluorophenyl)thio]butan-2-one | |

CAS RN |

142038-16-2 | |

| Record name | 4-[(4-Fluorophenyl)sulfanyl]butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-(Benzyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B1283465.png)